molecular formula C18H34CaN2O11 B12404966 Vitamin B5,Calcium Salt Hydrate-13C3 15N

Vitamin B5,Calcium Salt Hydrate-13C3 15N

Cat. No.: B12404966
M. Wt: 502.49 g/mol
InChI Key: KUKRZUPDYACRAM-PJMCWKILSA-L
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Description

Vitamin B5, Calcium Salt Hydrate-13C3 15N is a stable isotope-labeled compound of Vitamin B5, also known as pantothenic acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. Pantothenic acid is an essential nutrient involved in several metabolic pathways and is a structural component of coenzyme A (CoA) and the acyl carrier protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin B5, Calcium Salt Hydrate-13C3 15N involves the incorporation of stable isotopes of carbon and nitrogen into the pantothenic acid molecule. The process typically starts with the synthesis of labeled precursors, which are then used to construct the final compound. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without degradation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the labeled compound. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Vitamin B5, Calcium Salt Hydrate-13C3 15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives of the compound .

Scientific Research Applications

Vitamin B5, Calcium Salt Hydrate-13C3 15N has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Vitamin B5, Calcium Salt Hydrate-13C3 15N involves its role as a precursor to coenzyme A. Coenzyme A is essential for the biosynthesis and oxidation of fatty acids, as well as the metabolism of proteins, carbohydrates, and fats. The labeled compound allows researchers to track and study these metabolic processes in detail. The molecular targets include enzymes involved in these pathways, and the labeled isotopes provide a means to quantify and analyze the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Vitamin B5, Calcium Salt Hydrate-13C3 15N lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms and pathways of pantothenic acid is crucial .

Properties

Molecular Formula

C18H34CaN2O11

Molecular Weight

502.49 g/mol

IUPAC Name

calcium;3-[(2,4-dihydroxy-3,3-dimethyl(113C)butanoyl)(15N)amino](2,3-13C2)propanoate;hydrate

InChI

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/i2*3+1,4+1,8+1,10+1;;

InChI Key

KUKRZUPDYACRAM-PJMCWKILSA-L

Isomeric SMILES

CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2]

Origin of Product

United States

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